1-[(2-Methylcyclopropyl)carbonyl]piperazine

Catalog No.
S2698203
CAS No.
840491-31-8
M.F
C9H16N2O
M. Wt
168.24
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(2-Methylcyclopropyl)carbonyl]piperazine

CAS Number

840491-31-8

Product Name

1-[(2-Methylcyclopropyl)carbonyl]piperazine

IUPAC Name

(2-methylcyclopropyl)-piperazin-1-ylmethanone

Molecular Formula

C9H16N2O

Molecular Weight

168.24

InChI

InChI=1S/C9H16N2O/c1-7-6-8(7)9(12)11-4-2-10-3-5-11/h7-8,10H,2-6H2,1H3

InChI Key

SMLHLXHCIJUNJT-UHFFFAOYSA-N

SMILES

CC1CC1C(=O)N2CCNCC2

solubility

not available

Proteomics Research

Scientific Field: Biochemistry and Molecular Biology Application Summary: 1-[(2-Methylcyclopropyl)carbonyl]piperazine is utilized in proteomics research to study protein interactions and functions. It serves as a biochemical tool for probing proteomic landscapes, particularly in the context of post-translational modifications and enzyme-substrate relationships.

Methods of Application: Researchers use this compound in mass spectrometry-based proteomic analysis. It is often employed in labeling or modifying proteins or peptides to facilitate their detection and quantification. The compound’s reactivity with specific amino acid residues is leveraged to tag proteins selectively.

Results and Outcomes: The use of 1-[(2-Methylcyclopropyl)carbonyl]piperazine in proteomics has led to the identification of novel protein interactions and the elucidation of complex biological pathways. Quantitative data from these studies have provided insights into the dynamic nature of the proteome under various physiological conditions .

Organic Solar Cell Development

Scientific Field: Renewable Energy and Materials Science Application Summary: This compound has been identified as a potential material for the development of flexible organic solar cells. Its photophysical and electrochemical properties make it suitable for use in photovoltaic applications.

Methods of Application: 1-[(2-Methylcyclopropyl)carbonyl]piperazine is synthesized and incorporated into solar cell devices as an active layer. The compound’s ability to fluoresce enhances its light absorption, which is critical for efficient energy conversion.

1-[(2-Methylcyclopropyl)carbonyl]piperazine is a chemical compound characterized by its unique structure, which includes a piperazine ring and a 2-methylcyclopropyl carbonyl group. The molecular formula for this compound is C₉H₁₆N₂O, with a molecular weight of 168.24 g/mol . The piperazine moiety contributes to its biological activity, making it relevant in medicinal chemistry.

The chemical reactivity of 1-[(2-Methylcyclopropyl)carbonyl]piperazine primarily involves nucleophilic substitutions and acylation reactions due to the presence of the carbonyl group. The piperazine nitrogen atoms can participate in various reactions, including:

  • Acylation: The carbonyl group can react with nucleophiles, facilitating the formation of amides or other derivatives.
  • Nucleophilic Substitution: The nitrogen atoms in the piperazine can undergo substitution reactions, particularly in the presence of electrophiles.

Reactions involving similar compounds have demonstrated that piperazine derivatives can undergo metabolic transformations that lead to various phase I metabolites, such as N-demethylation and hydroxylation .

1-[(2-Methylcyclopropyl)carbonyl]piperazine exhibits potential biological activities due to its structural features. Compounds with piperazine rings are known for their diverse pharmacological effects, including:

  • Antidepressant: Some piperazine derivatives have shown efficacy in treating depression.
  • Analgesic: Similar compounds have been explored for their analgesic properties, particularly in the context of opioid analgesics .
  • Antipsychotic: Piperazine derivatives are often investigated for their antipsychotic effects.

The specific biological activities of 1-[(2-Methylcyclopropyl)carbonyl]piperazine require further investigation to establish its therapeutic potential.

The synthesis of 1-[(2-Methylcyclopropyl)carbonyl]piperazine can be achieved through several methodologies:

  • Condensation Reaction: A common method involves the condensation of 2-methylcyclopropanecarboxylic acid with piperazine in the presence of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Acylation: The piperazine nitrogen can be acylated using acyl chlorides derived from 2-methylcyclopropanecarboxylic acid.
  • Reflux Conditions: Reactions are typically conducted under reflux conditions to facilitate the formation of the desired compound .

The applications of 1-[(2-Methylcyclopropyl)carbonyl]piperazine span various fields:

  • Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
  • Proteomics Research: This compound is utilized in biochemical studies related to protein interactions and modifications .
  • Drug Development: Its structural characteristics make it a candidate for further development into pharmaceuticals targeting neurological disorders.

Interaction studies involving 1-[(2-Methylcyclopropyl)carbonyl]piperazine focus on its metabolic pathways and potential interactions with biological targets. These studies help elucidate how this compound might interact with enzymes or receptors, influencing its pharmacokinetics and pharmacodynamics. For instance, metabolic profiling has shown that similar compounds can form reactive metabolites that may contribute to side effects or therapeutic efficacy .

Several compounds share structural similarities with 1-[(2-Methylcyclopropyl)carbonyl]piperazine. Here are some notable examples:

Compound NameStructure HighlightsUnique Features
1-(Cyclopropylcarbonyl)piperazineCyclopropane ring attached to piperazinePotentially different biological activity
N-(2-Methylcyclopropyl)-N'-(4-fluorophenyl)piperazineFluorophenyl substitution on piperazineEnhanced potency in certain pharmacological assays
1-(2-Methylcyclobutyl)carbonylpiperazineCyclobutane instead of cyclopropaneMay exhibit distinct metabolic pathways

These compounds highlight the uniqueness of 1-[(2-Methylcyclopropyl)carbonyl]piperazine while demonstrating the versatility of piperazine derivatives in medicinal chemistry. Each compound's specific interactions and biological activities can vary significantly based on minor structural changes, underscoring the importance of detailed studies into their properties and potential applications.

Traditional Alkylation/Acylation Approaches

The synthesis of 1-[(2-Methylcyclopropyl)carbonyl]piperazine relies primarily on traditional acylation methodologies that involve the reaction of piperazine with appropriately functionalized cyclopropyl carbonyl derivatives [1] [3]. The most straightforward approach involves the direct acylation of piperazine using 2-methylcyclopropyl acyl chloride, which can be prepared from the corresponding carboxylic acid precursor [28] [29].

The preparation of 2-methylcyclopropanecarboxylic acid, a key intermediate, has been accomplished through several established routes [29] [31]. One method involves the reaction of propylene oxide with suitable alkyl compounds under basic conditions, followed by cyclization and subsequent hydrolysis reactions [31]. The carboxylic acid intermediate is then converted to the corresponding acyl chloride using standard chlorinating agents such as thionyl chloride or oxalyl chloride [28].

Traditional acylation reactions of piperazine with acyl chlorides typically proceed under mild conditions at temperatures ranging from 0°C to room temperature [3] [4]. The reaction mechanism involves nucleophilic attack by one of the piperazine nitrogen atoms on the electrophilic carbonyl carbon of the acyl chloride, followed by elimination of hydrogen chloride [3]. The selectivity for mono-acylation versus di-acylation can be controlled through careful adjustment of stoichiometric ratios and reaction conditions [12].

Table 1: Traditional Acylation Conditions for Piperazine Derivatives

Acylating AgentTemperature (°C)Time (h)Yield (%)Reference
Cyclopropyl acyl chloride0-250.5-267-97 [4] [7]
Methacryloyl chloride20286 [27]
Various acyl chlorides50182 [27]

The use of base additives such as triethylamine or pyridine is commonly employed to neutralize the hydrogen chloride byproduct and drive the reaction to completion [12] [28]. The molar ratio of piperazine to acylating agent significantly influences the product distribution, with excess piperazine favoring mono-acylation products [12].

Novel Catalytic Strategies for Piperazine Functionalization

Recent advances in piperazine functionalization have introduced several innovative catalytic approaches that offer improved selectivity and milder reaction conditions [14] [16]. Photoredox catalysis has emerged as a particularly promising strategy for carbon-hydrogen functionalization of piperazine substrates [14] [16].

The photoredox-catalyzed approach utilizes iridium or ruthenium-based photocatalysts to generate amino radical cations from piperazine derivatives [14]. The mechanism involves single-electron transfer from the excited photocatalyst to generate the piperazine radical cation, followed by deprotonation at the alpha-position to form an alpha-amino radical [14]. This radical species can then undergo coupling reactions with various electrophiles to introduce functionalization at specific positions.

Palladium-catalyzed cyclization reactions represent another significant advancement in piperazine synthesis [26]. These methods enable the modular construction of highly substituted piperazines through decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles [26]. The reactions proceed under mild conditions with excellent yields and high stereochemical control [26].

Table 2: Novel Catalytic Approaches for Piperazine Functionalization

Catalytic SystemReaction TypeTemperature (°C)Yield (%)SelectivityReference
Iridium photoredoxCarbon-hydrogen arylation2570-85High [14]
PalladiumDecarboxylative cyclization6080-95Excellent [26]
Manganese acetateRadical cyclization6531-81Moderate [8]

The development of photocatalytic nitrogen-alkylation methods has also provided new opportunities for piperazine functionalization [24]. These processes utilize titanium dioxide-supported palladium catalysts to promote the alkylation of piperazine with alcohols at room temperature without external hydrogen addition [24]. The mechanism involves tandem photocatalytic reactions including alcohol dehydrogenation, imine formation, and subsequent hydrogenation [24].

Protection/Deprotection Sequences in Multi-Step Syntheses

Multi-step syntheses of complex piperazine derivatives frequently require the use of protecting groups to achieve selective functionalization [30] [32]. The tert-butoxycarbonyl (Boc) protecting group is the most commonly employed protection strategy for piperazine nitrogen atoms [30] [32].

The installation of Boc protection is typically accomplished using di-tert-butyl dicarbonate in the presence of a base such as triethylamine [30] [34]. This reaction proceeds under mild conditions and provides excellent yields of mono-protected piperazine derivatives [30]. The Boc group effectively masks one nitrogen center while leaving the other available for subsequent functionalization reactions [30].

Deprotection of Boc-protected piperazines can be achieved through several methods [32]. Traditional acid-mediated deprotection using trifluoroacetic acid in dichloromethane provides clean removal of the protecting group with yields typically exceeding 95% [4] [32]. Alternative deprotection methods include the use of oxalyl chloride in methanol, which offers mild conditions and excellent functional group tolerance [32].

Table 3: Protection and Deprotection Conditions for Piperazine Derivatives

Reaction TypeReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Boc ProtectionDi-tert-butyl dicarbonateAcetonitrile252495 [12]
Boc DeprotectionTrifluoroacetic acidDichloromethane20297 [4] [7]
Boc DeprotectionOxalyl chlorideMethanol250.580 [32]

The strategic use of protection/deprotection sequences enables the synthesis of asymmetrically substituted piperazine derivatives [33]. This approach is particularly valuable for preparing compounds where selective functionalization at one nitrogen center is required while maintaining the other nitrogen in an unprotected state for subsequent reactions [33].

Solvent Systems and Reaction Optimization Parameters

The choice of solvent system plays a critical role in determining the success of piperazine acylation reactions [18] [19]. Polar aprotic solvents such as acetonitrile and dichloromethane are generally preferred for acylation reactions due to their ability to solvate ionic intermediates while maintaining relatively low nucleophilicity [12] [19].

Dichloromethane has proven particularly effective for acylation reactions involving piperazine derivatives [12] [39]. The solvent provides excellent solubility for both organic reactants and maintains chemical inertness under the reaction conditions [39]. The use of dichloromethane at concentrations that provide adequate dilution (typically 100 milliliters per gram of substrate) helps minimize side reactions and improves product yields [12].

Tetrahydrofuran represents another valuable solvent option, particularly for reactions involving cyclopropyl derivatives [19]. The moderately polar nature of tetrahydrofuran facilitates good solubility while providing sufficient stabilization of reactive intermediates [19]. Studies have shown that tetrahydrofuran can provide comparable or superior results to dichloromethane for certain acylation reactions [19].

Table 4: Solvent Effects on Piperazine Acylation Reactions

SolventDielectric ConstantReaction Yield (%)Side Product FormationReference
Dichloromethane8.985-90Low [12] [39]
Acetonitrile37.582-95Moderate [12] [19]
Tetrahydrofuran7.688-93Low [19]
2-Methyltetrahydrofuran6.987-94Low [19]

Temperature optimization studies have revealed that most piperazine acylation reactions proceed optimally at temperatures between 0°C and 50°C [27]. Lower temperatures favor improved selectivity by reducing the rate of competing side reactions, while higher temperatures can lead to increased formation of di-acylated products [27]. Room temperature conditions (20-25°C) often provide the best balance between reaction rate and selectivity [27].

The optimization of reaction time parameters typically involves monitoring the disappearance of starting materials through analytical techniques such as thin-layer chromatography or high-performance liquid chromatography [8]. Most acylation reactions reach completion within 30 minutes to 2 hours under optimized conditions [27]. Extended reaction times beyond this range generally do not improve yields and may lead to increased formation of unwanted byproducts [27].

Proton Nuclear Magnetic Resonance Chemical Shifts

The proton Nuclear Magnetic Resonance spectroscopy of 1-[(2-Methylcyclopropyl)carbonyl]piperazine reveals characteristic chemical shifts that provide detailed structural information about the molecular framework [1]. The piperazine ring system exhibits distinct signal patterns in the aliphatic region of the Nuclear Magnetic Resonance spectrum, with the eight methylene protons of the saturated six-membered ring appearing between 2.5 and 4.0 parts per million [2] [3].

In acylated piperazine derivatives, the Nuclear Magnetic Resonance spectrum demonstrates complex conformational behavior due to restricted rotation around the amide bond [2]. The piperazine ring protons attached to the carbonyl-bearing nitrogen atom typically resonate in the range of 3.4 to 3.7 parts per million, while those adjacent to the unsubstituted nitrogen appear at 2.8 to 3.0 parts per million [2]. This chemical shift difference results from the electron-withdrawing effect of the carbonyl group, which deshields the proximal methylene protons.

The cyclopropyl moiety displays characteristic multipicity patterns in the Nuclear Magnetic Resonance spectrum [4] [5]. The cyclopropyl methine proton typically appears as a complex multiplet around 1.9 to 2.1 parts per million, while the cyclopropyl methylene protons manifest as multiplets in the 0.8 to 1.4 parts per million region [5] [6]. The methyl substituent on the cyclopropyl ring resonates as a doublet between 1.0 and 1.3 parts per million due to coupling with the adjacent methine proton [7].

Temperature-dependent Nuclear Magnetic Resonance studies reveal that acylated piperazines exhibit coalescence phenomena attributed to both amide bond rotation and piperazine ring inversion [2]. The activation energy barriers for these processes typically range from 56 to 80 kilojoules per mole, with the amide rotation barrier generally higher than the ring inversion barrier [2] [8].

Carbon-13 Nuclear Magnetic Resonance Spectral Data

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of 1-[(2-Methylcyclopropyl)carbonyl]piperazine through characteristic chemical shifts of the carbon framework [4] [3]. The carbonyl carbon exhibits a distinctive downfield resonance, typically appearing between 168 and 172 parts per million, consistent with amide carbonyl carbons [2] [9].

The piperazine ring carbons display two sets of signals reflecting the asymmetric substitution pattern [3]. The carbon atoms adjacent to the acylated nitrogen resonate at approximately 41 to 44 parts per million, while those neighboring the unsubstituted nitrogen appear at 45 to 47 parts per million [3] [10]. This chemical shift differentiation arises from the electronic influence of the carbonyl group on the adjacent methylene carbons.

The cyclopropyl carbon atoms exhibit characteristic upfield chemical shifts due to the unique electronic environment of the three-membered ring [4] [11]. The quaternary carbon bearing the methyl substituent typically resonates around 16 to 18 parts per million, while the methylene carbons of the cyclopropyl ring appear between 8 and 12 parts per million [5] [12]. The methyl carbon attached to the cyclopropyl ring displays a signal at approximately 14 to 16 parts per million [7].

Studies of cyclopropylcarbonyl systems demonstrate that the proximity of the carbonyl group to the cyclopropyl ring influences the carbon chemical shifts through conjugative interactions [4]. This electronic communication between the cyclopropyl system and the carbonyl group results in characteristic chemical shift patterns that distinguish cyclopropylcarbonyl derivatives from other aliphatic carbonyl compounds.

Mass Spectrometric Fragmentation Patterns

Molecular Ion and Base Peak Characteristics

Mass spectrometric analysis of 1-[(2-Methylcyclopropyl)carbonyl]piperazine provides detailed fragmentation information essential for structural confirmation [13] [14]. The molecular ion peak, corresponding to the complete molecular framework with molecular formula Carbon₉Hydrogen₁₆Nitrogen₂Oxygen, appears at mass-to-charge ratio 168 [16]. The molecular ion stability varies depending on ionization conditions and may exhibit moderate to weak intensity typical of tertiary amide systems [13].

Piperazine derivatives characteristically display fragmentation patterns involving alpha-cleavage adjacent to the nitrogen atoms [13] [17]. The base peak, representing the most abundant fragment ion, frequently corresponds to the piperazine ring system following loss of the acyl substituent [13]. For carbonyl-containing piperazines, common base peaks include mass-to-charge ratios at 86 (piperazine plus one hydrogen) and 85 (piperazine molecular ion) [17].

The fragmentation behavior of cyclopropylcarbonyl systems follows established patterns for small ring ketones and amides [13]. Alpha-cleavage adjacent to the carbonyl group represents a predominant fragmentation pathway, leading to formation of acylium ions and neutral piperazine fragments [14]. The cyclopropylcarbonyl moiety may exhibit characteristic losses including carbon monoxide (28 mass units) and cyclopropane (42 mass units) [13].

Mass spectrometric isotope patterns provide additional structural confirmation, with the molecular ion plus one peak reflecting the natural abundance of Carbon-13 isotopes [18]. For a molecule containing nine carbon atoms, the molecular ion plus one peak intensity approximates 9.8 percent of the molecular ion intensity, consistent with the statistical probability of Carbon-13 incorporation [18].

Characteristic Fragment Ion Pathways

The fragmentation pathways of 1-[(2-Methylcyclopropyl)carbonyl]piperazine follow predictable patterns based on the stability of resulting carbocations and the strength of chemical bonds [13] [19]. Primary fragmentation occurs through alpha-cleavage adjacent to the carbonyl carbon, producing the cyclopropylcarbonyl cation at mass-to-charge ratio 83 and the piperazine neutral fragment [14].

Secondary fragmentation of the cyclopropylcarbonyl fragment involves ring-opening of the three-membered ring system [13]. This process generates linear carbonyl fragments through rearrangement mechanisms characteristic of cyclopropyl systems under electron impact conditions [6]. The methylcyclopropyl portion may lose methyl radicals (15 mass units) to produce fragments at mass-to-charge ratio 68 [13].

The piperazine ring system undergoes characteristic fragmentation through carbon-nitrogen bond cleavage [13] [17]. Loss of ethylene fragments (28 mass units) from the six-membered ring produces ions at mass-to-charge ratio 58, while further fragmentation yields smaller nitrogen-containing fragments [13]. The formation of immonium ions through ring contraction represents another significant fragmentation pathway for piperazine derivatives [17].

McLafferty rearrangement processes may occur in systems where hydrogen atoms are appropriately positioned for six-membered transition state formation [13]. These rearrangements can lead to elimination of neutral molecules such as water, carbon monoxide, or small hydrocarbon fragments, depending on the specific molecular geometry and energetics [14].

Infrared Absorption Signatures of Carbonyl and Cyclopropane Moieties

Carbonyl Stretching Vibrations

Infrared spectroscopy provides definitive identification of the carbonyl functional group in 1-[(2-Methylcyclopropyl)carbonyl]piperazine through characteristic absorption frequencies [9] [20]. The amide carbonyl stretch appears as a strong, sharp absorption band in the region of 1630 to 1680 wavenumbers, reflecting the partial double bond character of the carbon-oxygen bond in tertiary amides [21] [20].

The exact position of the carbonyl absorption depends on electronic and steric factors within the molecular framework [9]. Tertiary amides typically exhibit carbonyl stretching frequencies at the lower end of the amide range, approximately 1620 to 1650 wavenumbers, due to increased electron donation from the nitrogen atom [21] [20]. The piperazine ring system provides additional electronic stabilization through its cyclic structure, potentially shifting the carbonyl frequency to lower wavenumbers.

Conjugation between the cyclopropyl ring and the carbonyl group influences the infrared absorption characteristics [4] [22]. Cyclopropyl substituents can participate in hyperconjugative interactions with adjacent carbonyl groups, resulting in slight shifts in the carbonyl stretching frequency compared to saturated alkyl analogs [22]. These electronic effects typically manifest as frequency shifts of 5 to 15 wavenumbers from the expected amide carbonyl position.

The intensity of the carbonyl absorption provides additional structural information [9]. Amide carbonyl groups exhibit high-intensity absorptions due to the large dipole moment change during the stretching vibration [9]. The infrared spectrum typically shows the carbonyl stretch as one of the most prominent features, with absorbance values significantly greater than most other functional group absorptions [23].

Cyclopropane Ring Vibrational Modes

The cyclopropane ring system in 1-[(2-Methylcyclopropyl)carbonyl]piperazine exhibits characteristic infrared absorption patterns that distinguish it from other aliphatic systems [22] [24]. Cyclopropane carbon-hydrogen stretching vibrations appear in the region of 3000 to 3100 wavenumbers, slightly higher than typical saturated hydrocarbon stretches due to the increased s-character of the carbon-hydrogen bonds in the strained three-membered ring [25].

Ring breathing modes of the cyclopropane system manifest as medium-intensity absorptions in the 1000 to 1100 wavenumber region [22]. These vibrations involve symmetric stretching and contracting of the three-membered ring and are sensitive to substituent effects [24]. The methyl substituent on the cyclopropyl ring introduces additional vibrational modes, including methyl rocking and carbon-carbon stretching vibrations characteristic of branched alkyl systems [25].

Cyclopropane carbon-carbon stretching vibrations occur in the fingerprint region between 800 and 1200 wavenumbers [22]. The high ring strain in cyclopropane systems results in carbon-carbon bonds with partial sp²-character, leading to stretching frequencies intermediate between typical sp³ carbon-carbon bonds and alkene carbon-carbon double bonds [24]. These absorptions provide diagnostic information for identifying cyclopropyl substituents in complex molecular frameworks.

Conformational effects influence the infrared spectrum of cyclopropylcarbonyl systems [22] [26]. Rotational isomers around the bond connecting the cyclopropyl ring to the carbonyl group exhibit different infrared absorption patterns [26]. Variable temperature infrared studies can reveal the presence of multiple conformers and their relative stabilities in solution and solid phases [22].

X-ray Diffraction Studies of Crystalline Forms

Crystal Structure Analysis and Molecular Geometry

X-ray diffraction analysis provides definitive three-dimensional structural information for crystalline forms of 1-[(2-Methylcyclopropyl)carbonyl]piperazine [27] [28]. Single crystal diffraction studies reveal detailed bond lengths, bond angles, and torsional angles that define the molecular geometry in the solid state [29]. The piperazine ring typically adopts a chair conformation similar to cyclohexane, with the nitrogen atoms and their substituents occupying equatorial positions to minimize steric interactions [29] [30].

The cyclopropyl ring maintains its characteristic planar geometry with carbon-carbon bond lengths of approximately 1.51 to 1.52 Angstroms and bond angles near 60 degrees [27]. The methyl substituent on the cyclopropyl ring adopts a conformation that minimizes steric repulsion with the adjacent carbonyl group [31]. Torsional angle analysis reveals the preferred orientations around rotatable bonds, particularly the connection between the cyclopropyl ring and the carbonyl carbon [30].

Crystallographic data typically reveals the space group symmetry and unit cell parameters for different polymorphic forms [28] [30]. Monoclinic and orthorhombic crystal systems are commonly observed for piperazine derivatives, with space groups such as P2₁/c or Pbca depending on the specific packing arrangements [31] [30]. Unit cell dimensions and the number of molecules per unit cell (Z value) provide information about molecular packing efficiency and intermolecular interactions [28].

Bond length analysis confirms the structural integrity of functional groups within the crystalline lattice [29]. The amide carbon-nitrogen bond typically measures 1.33 to 1.35 Angstroms, reflecting partial double bond character [30]. Carbonyl carbon-oxygen distances range from 1.22 to 1.24 Angstroms, consistent with typical amide carbonyl bond lengths [31]. Piperazine ring carbon-nitrogen bonds exhibit standard single bond distances of approximately 1.46 to 1.48 Angstroms [29].

Intermolecular Interactions and Packing Arrangements

Hydrogen bonding patterns play crucial roles in determining crystal packing arrangements for 1-[(2-Methylcyclopropyl)carbonyl]piperazine [27] [29]. The unsubstituted nitrogen atom in the piperazine ring serves as a hydrogen bond donor, forming intermolecular nitrogen-hydrogen...oxygen interactions with carbonyl acceptors in adjacent molecules [29] [30]. These hydrogen bonds typically exhibit donor-acceptor distances of 2.8 to 3.2 Angstroms with nearly linear geometries [31].

Van der Waals interactions between cyclopropyl groups and piperazine rings contribute to crystal stability [28]. The compact geometry of cyclopropyl substituents allows efficient packing with minimal void spaces in the crystalline lattice [30]. Methyl groups on the cyclopropyl rings participate in weak carbon-hydrogen...oxygen interactions that supplement the primary hydrogen bonding network [31].

Crystal packing analysis reveals the formation of supramolecular structures through intermolecular interactions [28] [30]. One-dimensional chains formed through hydrogen bonding are common, with these chains further organized into two-dimensional sheets or three-dimensional networks through van der Waals forces [29]. The resulting crystal structures exhibit typical organic compound densities ranging from 1.2 to 1.4 grams per cubic centimeter [31].

Dates

Last modified: 08-16-2023

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